8-Bromo-AMP

描述

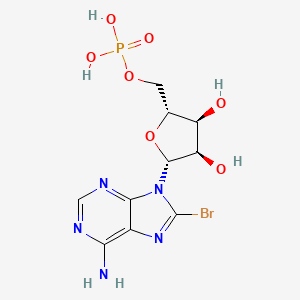

8-溴腺苷-5'-单磷酸是一种腺苷单磷酸的合成类似物,其腺嘌呤环的第8位被溴原子取代。该化合物因其模拟天然核苷酸的能力及其对酶降解的抗性而被广泛应用于生物化学研究。

准备方法

合成路线和反应条件: 8-溴腺苷-5'-单磷酸的合成通常涉及腺苷-5'-单磷酸的溴化。该反应通过用溴在水溶液中处理腺苷-5'-单磷酸来进行,通常在催化剂存在下或在受控pH条件下进行,以确保在第8位选择性溴化 .

工业生产方法: 8-溴腺苷-5'-单磷酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保高纯度和产量。该化合物通常以粉末形式生产,并储存在低温下以保持稳定性 .

化学反应分析

反应类型: 8-溴腺苷-5'-单磷酸会发生各种化学反应,包括:

取代反应: 溴原子可以被其他亲核试剂取代。

水解: 该化合物可以水解生成腺苷和无机磷酸.

常用试剂和条件:

取代反应: 常用试剂包括硫醇、胺和氢氧化物等亲核试剂。

水解: 通常在酸性或碱性条件下进行.

主要产物:

取代反应: 根据所用亲核试剂的不同,产物可以包括 8-取代腺苷衍生物。

水解: 腺苷和无机磷酸.

科学研究应用

Cellular Reprogramming

Overview:

8-Bromo-AMP has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem (iPS) cells. A study demonstrated that the use of 8-Br-cAMP improved the reprogramming efficiency of human neonatal foreskin fibroblast cells transduced with transcription factors by two-fold. When combined with valproic acid (VPA), the efficiency increased to 6.5-fold, attributed to the modulation of various signaling pathways including down-regulation of p53 during early reprogramming stages .

Key Findings:

- Mechanism: The compound influences cytokine-related pathways and self-renewal supporting genes, enhancing the overall reprogramming process.

- Case Study: In a controlled experiment, fibroblasts treated with 8-Br-cAMP exhibited significant up-regulation of cyclin genes associated with cell cycle regulation, demonstrating its potential in regenerative medicine.

Angiogenesis Promotion

Overview:

this compound plays a significant role in promoting angiogenesis through the induction of vascular endothelial growth factor (VEGF) production. Research indicated that treatment with 8-Br-cAMP led to a marked increase in VEGF secretion from osteoblast-like MC3T3-E1 cells, which subsequently enhanced endothelial cell migration and tubule formation in vitro .

Key Findings:

- Biological Activity: The VEGF produced was biologically active and contributed to capillary formation.

- Duration of Treatment: Even a one-day treatment with 8-Br-cAMP was sufficient to induce significant biological effects, suggesting its potential for therapeutic applications in wound healing and tissue regeneration.

Osteoblastic Differentiation

Overview:

The compound has been investigated for its effects on osteoblastic differentiation, particularly in MC3T3-E1 cells. Studies have shown that 8-Br-cAMP treatment enhances alkaline phosphatase (ALP) activity and matrix mineralization, key indicators of osteoblastic differentiation .

Key Findings:

- In Vitro Effects: One-day treatment resulted in increased calcium levels and ALP activities compared to control groups.

- Implications for Bone Health: These findings suggest that 8-Br-cAMP could be beneficial in developing therapies for bone-related diseases such as osteoporosis.

Cancer Research

Overview:

In cancer research, this compound has been shown to induce apoptosis in various cancer cell lines. Its ability to activate protein kinase A (PKA) and resist hydrolysis by phosphodiesterases makes it a valuable tool for studying cancer biology .

Key Findings:

- Cell Line Studies: In esophageal cancer cell lines, 8-Br-cAMP treatment led to increased apoptosis rates.

- Mechanistic Insights: The compound's action on PKA pathways indicates its potential as a chemotherapeutic agent or adjunct therapy.

Neuroprotection and Spinal Cord Injury

Overview:

Research has explored the use of this compound in models of spinal cord injury (SCI). Continuous delivery via osmotic minipumps demonstrated histological changes and macrophage infiltration associated with improved recovery outcomes .

Key Findings:

- Dosage Considerations: While higher doses showed adverse effects, lower doses were associated with beneficial outcomes, indicating a need for careful dosage management in therapeutic settings.

- Future Directions: Further studies are required to optimize dosing strategies for neuroprotective applications.

作用机制

8-溴腺苷-5'-单磷酸的作用机制涉及其与核苷酸结合蛋白和酶的相互作用。它充当腺苷单磷酸的类似物,与相同的分子靶标结合,但对降解的抵抗性更强。这使得其能够延长活性,并更详细地研究核苷酸-蛋白质相互作用 .

类似化合物:

8-溴腺苷-3',5'-环单磷酸: 另一种在类似研究应用中使用的溴化腺苷衍生物.

8-溴鸟苷-3',5'-环单磷酸: 一种具有不同生物活性的溴化鸟苷类似物.

独特性: 8-溴腺苷-5'-单磷酸的独特性在于其在腺嘌呤环的第8位上的特异性取代,这使其具有独特的化学性质和对酶降解的抗性。这使其在受控条件下研究核苷酸相互作用和酶机制方面特别有价值 .

相似化合物的比较

8-Bromoadenosine-3’,5’-cyclic monophosphate: Another brominated adenosine derivative used in similar research applications.

8-Bromoguanosine-3’,5’-cyclic monophosphate: A brominated guanosine analogue with distinct biological activities.

Uniqueness: 8-Bromo-Adenosine-5’-Monophosphate is unique due to its specific substitution at the 8th position of the adenine ring, which provides distinct chemical properties and resistance to enzymatic degradation. This makes it particularly valuable for studying nucleotide interactions and enzyme mechanisms in a controlled manner .

生物活性

8-Bromo-AMP, or 8-Bromoadenosine-3',5'-cyclic monophosphate, is a synthetic analog of cyclic AMP (cAMP) that has garnered attention for its diverse biological activities. This compound is notable for its enhanced stability against hydrolysis by phosphodiesterases and its ability to permeate cell membranes, making it a valuable tool in cellular signaling studies. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

This compound acts primarily through the activation of protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). These pathways are crucial for various cellular processes including differentiation, apoptosis, and angiogenesis.

Key Mechanisms:

- Activation of PKA : this compound activates PKA, which subsequently phosphorylates target proteins involved in metabolic regulation and gene expression.

- Epac Activation : It also activates Epac, which plays a role in regulating cell adhesion and migration.

Biological Activities

The biological activities of this compound encompass several critical areas:

-

Cell Differentiation :

- Osteoblasts : Research indicates that this compound promotes osteoblastic differentiation in MC3T3-E1 cells. A one-day treatment significantly increased alkaline phosphatase (ALP) activity and matrix mineralization, indicating enhanced osteogenic differentiation .

- Induced Pluripotent Stem Cells (iPSCs) : It has been shown to enhance the reprogramming efficiency of human fibroblast cells into iPSCs when combined with other agents like valproic acid .

- Apoptosis Induction :

- Angiogenesis Promotion :

Research Findings

A summary of significant research findings regarding this compound is presented below:

Case Studies

Case Study 1: Osteogenic Differentiation

In a controlled experiment involving MC3T3-E1 osteoblast-like cells, treatment with 100 µM of this compound for one day resulted in a statistically significant increase in ALP activity compared to untreated controls. This study highlights the compound's potential as a biofactor for bone regeneration.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on esophageal cancer cell lines revealed that exposure to this compound led to increased rates of apoptosis, providing insights into its possible applications in cancer therapy.

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPIJKNXFSPNNY-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50828-34-7 (Parent) | |

| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50946348 | |

| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-96-6 | |

| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。